6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid
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Overview
Description
6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid is a complex organic compound belonging to the benzoxazepine family Benzoxazepines are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of substituted isoindole derivatives to access the benzoxazepine core . The reaction conditions often involve the use of catalysts such as Cu(I) for cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave heating have been employed to enhance reaction efficiency and reduce reaction times .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the benzoxazepine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis . The compound may interact with cellular proteins and enzymes, disrupting their normal function and triggering cell death.
Comparison with Similar Compounds
- 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS03)
- 2,2,4-Trimethyl-2,3-dihydrobenzothiazepine (RS11)
- 2,2,4-Trimethyl-2,3-dihydrobenzoxazepine (RS12)
Comparison: Compared to these similar compounds, 6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid exhibits unique structural features that may contribute to its distinct biological activities. For example, the spirocyclic structure and the presence of a carboxylic acid group may enhance its binding affinity to specific molecular targets .
Properties
Molecular Formula |
C19H18ClNO3 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
7-chlorospiro[2,3-dihydro-1H-naphthalene-4,3'-4,5-dihydro-2H-1,5-benzoxazepine]-7'-carboxylic acid |
InChI |
InChI=1S/C19H18ClNO3/c20-14-4-5-15-12(8-14)2-1-7-19(15)10-21-16-9-13(18(22)23)3-6-17(16)24-11-19/h3-6,8-9,21H,1-2,7,10-11H2,(H,22,23) |
InChI Key |
JXZIUGGBWCCSFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C3(C1)CNC4=C(C=CC(=C4)C(=O)O)OC3 |
Origin of Product |
United States |
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